molecular formula C36H44N2O8Si B13384655 1-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]pyrimidine-2,4(1H,3H)-dione

1-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13384655
M. Wt: 660.8 g/mol
InChI Key: KVHQIELPHWJPSY-UHFFFAOYSA-N
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Description

5’-O-DMT-2’-TBDMS-Uridine is a modified nucleoside used primarily in the synthesis of oligonucleotides. It is characterized by the presence of two protective groups: the dimethoxytrityl (DMT) group at the 5’ position and the tert-butyldimethylsilyl (TBDMS) group at the 2’ position. These protective groups are crucial for the stepwise synthesis of oligonucleotides, preventing unwanted reactions at specific sites during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMT-2’-TBDMS-Uridine typically involves the protection of uridine at the 5’ and 2’ positions. The process begins with the selective protection of the 5’ hydroxyl group using the dimethoxytrityl chloride (DMT-Cl) in the presence of a base. Subsequently, the 2’ hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions .

Industrial Production Methods

Industrial production of 5’-O-DMT-2’-TBDMS-Uridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure high purity and yield. The compound is typically purified using chromatographic techniques and characterized by spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

5’-O-DMT-2’-TBDMS-Uridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5’-O-DMT-2’-TBDMS-Uridine is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of modified oligonucleotides.

    Biology: In the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.

    Medicine: For the synthesis of antisense oligonucleotides and small interfering RNAs (siRNAs) used in gene silencing and therapeutic applications.

    Industry: In the production of diagnostic probes and research reagents .

Mechanism of Action

The mechanism of action of 5’-O-DMT-2’-TBDMS-Uridine involves its incorporation into oligonucleotides during synthesis. The protective groups (DMT and TBDMS) prevent unwanted side reactions, ensuring the correct sequence assembly. Once incorporated, the protective groups are removed, and the resulting oligonucleotide can hybridize with complementary nucleic acid sequences, enabling various biological and therapeutic functions .

Comparison with Similar Compounds

Similar Compounds

  • 5’-O-DMT-2’-TBDMS-Cytidine
  • 5’-O-DMT-2’-TBDMS-Adenosine
  • 5’-O-DMT-2’-TBDMS-Guanosine

Uniqueness

5’-O-DMT-2’-TBDMS-Uridine is unique due to its specific protective groups and its role in the synthesis of uridine-containing oligonucleotides. Compared to other nucleosides, it offers distinct advantages in terms of stability and reactivity during oligonucleotide synthesis .

Properties

IUPAC Name

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N2O8Si/c1-35(2,3)47(6,7)46-32-31(40)29(45-33(32)38-22-21-30(39)37-34(38)41)23-44-36(24-11-9-8-10-12-24,25-13-17-27(42-4)18-14-25)26-15-19-28(43-5)20-16-26/h8-22,29,31-33,40H,23H2,1-7H3,(H,37,39,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHQIELPHWJPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N2O8Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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